amine](/img/structure/B13323380.png)
[1-(1-Methyl-1H-pyrazol-4-yl)ethyl](3-methylbutyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1H-pyrazol-4-yl)ethylamine: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a pyrazole ring substituted with a 1-methyl group and an ethyl group, which is further substituted with a 3-methylbutyl amine group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds. For instance, the reaction of 1-methylhydrazine with an appropriate α,β-unsaturated ketone under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of pyrazole derivatives often involves multi-step processes that include the preparation of intermediates followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. For example, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can be employed to produce 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine efficiently .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: Reduction of the compound can lead to the formation of hydropyrazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Hydropyrazoles.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
- Pyrazole derivatives are used as building blocks in the synthesis of more complex heterocyclic compounds.
- They serve as ligands in coordination chemistry and catalysis.
Biology:
- Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.
- They are used as probes in biochemical studies to investigate enzyme functions and signaling pathways.
Medicine:
- Pyrazole derivatives are explored for their potential as therapeutic agents in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
- They are used in the development of drugs targeting specific enzymes and receptors.
Industry:
- Pyrazole derivatives are used in the production of agrochemicals, dyes, and polymers.
- They are employed as intermediates in the synthesis of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain . The compound may also interact with other signaling pathways, modulating cellular processes and gene expression.
類似化合物との比較
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: A pyrazole derivative with a similar structure but different substituents.
5-Amino-pyrazoles: Compounds with an amino group at the 5-position of the pyrazole ring.
1-Methyl-1H-pyrazol-4-amine: A pyrazole derivative with a methyl group and an amine group.
Uniqueness:
- 1-(1-Methyl-1H-pyrazol-4-yl)ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- The presence of the 3-methylbutyl amine group enhances its potential for interactions with biological targets, making it a valuable compound for medicinal chemistry research .
特性
分子式 |
C11H21N3 |
|---|---|
分子量 |
195.30 g/mol |
IUPAC名 |
3-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C11H21N3/c1-9(2)5-6-12-10(3)11-7-13-14(4)8-11/h7-10,12H,5-6H2,1-4H3 |
InChIキー |
XOBWESGGXGUELN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(C)C1=CN(N=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


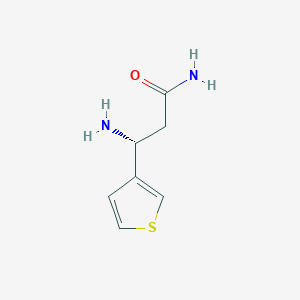
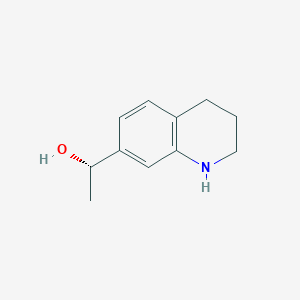
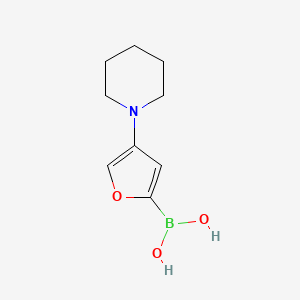
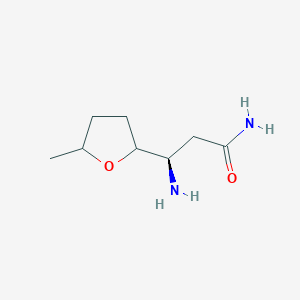
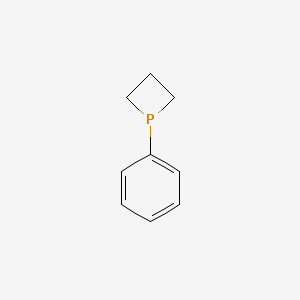
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13323333.png)
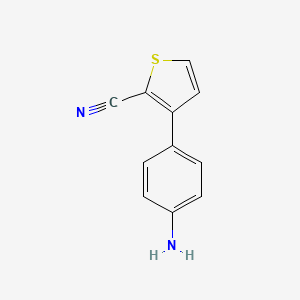


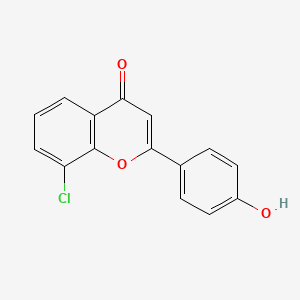
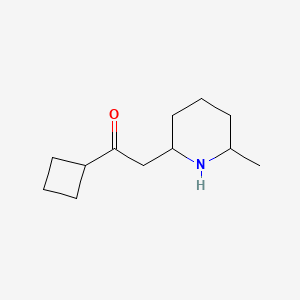
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13323378.png)


